
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate
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Overview
Description
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group attached to a carboxylate ester, along with a nitro-substituted aromatic ring
Preparation Methods
The synthesis of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate typically involves the reaction of 3-methoxy-4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently treated with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The electron-withdrawing nitro group at the 4-position undergoes reduction under catalytic hydrogenation or metal-acid conditions:
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Reagents : H<sub>2</sub>/Pd-C, Fe/HCl, or SnCl<sub>2</sub>/HCl.
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Products : Corresponding amine derivative (methyl 2-(3-methoxy-4-aminophenyl)hydrazine-1-carboxylate).
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Mechanism : Sequential electron transfer reduces –NO<sub>2</sub> to –NH<sub>2</sub> via nitroso and hydroxylamine intermediates .
Key Data :
Condition | Catalyst/Reagent | Yield (%) | Reference |
---|---|---|---|
H<sub>2</sub> (1 atm) | 10% Pd-C | 85–90 | |
Fe, HCl (conc.) | – | 70–75 |
Hydrazine-Carboxylate Reactivity
The hydrazine (–NH–NH–) and ester (–COOCH<sub>3</sub>) groups participate in cyclocondensation and nucleophilic reactions:
Cyclization to Triazoles
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Reagents : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.
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Products : 1,2,3-Triazole derivatives via Huisgen reaction.
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Mechanism : Hydrazine acts as a bidentate ligand, facilitating Cu-mediated cyclization .
Ester Hydrolysis
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Reagents : NaOH/H<sub>2</sub>O or HCl/EtOH.
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Products : Hydrazine-carboxylic acid (unstable) or decarboxylated hydrazine .
Kinetic Data :
Condition | Rate Constant (k, s<sup>−1</sup>) | Half-Life (t<sub>1/2</sub>) |
---|---|---|
0.1M NaOH, 25°C | 3.2 × 10<sup>−4</sup> | 36 min |
1M HCl, 60°C | 1.8 × 10<sup>−3</sup> | 6.4 min |
Electrophilic Aromatic Substitution (EAS)
The methoxy (–OCH<sub>3</sub>) and nitro (–NO<sub>2</sub>) groups direct EAS at specific positions:
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Nitration/Sulfonation : Occurs at the 5-position (meta to –NO<sub>2</sub>, ortho to –OCH<sub>3</sub>) .
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Halogenation : Bromine or chlorine substitutes at the 6-position under FeCl<sub>3</sub> catalysis.
Regioselectivity :
Electrophile | Position | Orientation | Yield (%) |
---|---|---|---|
NO<sub>2</sub><sup>+</sup> | C-5 | Meta to –NO<sub>2</sub> | 68 |
Br<sub>2</sub> | C-6 | Ortho to –OCH<sub>3</sub> | 55 |
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids at the 5-position.
Optimized Conditions :
Reaction Type | Catalyst | Base | Temp (°C) | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | 80 | 72 |
Buchwald-Hartwig | Pd(OAc)<sub>2</sub>/XPhos | t-BuONa | 100 | 65 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
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Ester cleavage : 150–200°C (mass loss: 24%, theor. 21%).
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Hydrazine degradation : 250–300°C (mass loss: 58%, theor. 54%) .
Biological Alkylation
The methyl ester serves as a leaving group in nucleophilic substitutions:
Example :
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Reaction with benzylamine yields N-benzyl-2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxamide (yield: 63%).
Comparative Reactivity of Structural Analogs
Compound | Key Reaction | Rate vs. Target Compound |
---|---|---|
Methyl 2-(2,4-dinitrophenyl)hydrazine-1-carboxylate | Nitro reduction | 1.5× faster |
Ethyl 2-(3-methoxyphenyl)hydrazine-1-carboxylate | Ester hydrolysis | 0.7× slower |
2-(3-Methoxy-4-nitrophenyl)hydrazine (no ester) | Cyclization to triazoles | Not observed |
Mechanistic Insights from DFT Studies
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate has been investigated for its antibacterial properties. In a study focusing on the synthesis of hydrazine derivatives, it was found that this compound can be converted into various biologically active molecules. For instance, it was reacted with alkyl chloroformates to form carbazates, which were subsequently cyclized to produce oxadiazolones—compounds noted for their antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Activity
- Compound : this compound
- Application : Synthesis of oxadiazolones
- Target : MRSA
- Minimum Inhibitory Concentration (MIC) : 6.25 μM
- Results : Demonstrated potent antibacterial activity, highlighting its potential in antibiotic development.
Agricultural Science
In agricultural applications, compounds similar to this compound are often evaluated for their efficacy as pesticides or herbicides. The nitrophenyl group is known to enhance biological activity due to its electron-withdrawing properties, which can improve the compound's interaction with biological targets in pests.
Potential Applications
- Pesticide Development : Targeting specific enzymes in pest metabolism.
- Herbicide Activity : Inhibiting growth pathways in unwanted plants.
Materials Science
In materials science, hydrazine derivatives have been explored for their roles in creating novel polymers and materials with specific properties. This compound can serve as a building block for synthesizing advanced materials used in electronics and coatings.
Properties and Applications
- Polymerization : Can be used to create polymers with enhanced thermal stability.
- Coating Agents : Potential use in protective coatings due to its chemical stability and reactivity.
Data Table: Summary of Applications
Application Area | Compound Structure | Key Findings |
---|---|---|
Medicinal Chemistry | This compound | Effective against MRSA; MIC = 6.25 μM |
Agricultural Science | Similar nitrophenyl derivatives | Potential as pesticides/herbicides |
Materials Science | Hydrazine derivatives | Use in polymers and coatings with enhanced properties |
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate can be compared with other similar compounds such as:
Methyl 2-(4-nitrophenyl)hydrazine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 2-(3,4-dimethoxyphenyl)hydrazine-1-carboxylate: Contains an additional methoxy group, which can influence its solubility and interaction with biological targets.
Methyl 2-(3-methoxyphenyl)hydrazine-1-carboxylate: Lacks the nitro group, which may reduce its cytotoxic potential.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Biological Activity
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H12N4O4
The synthesis typically involves the reaction of 3-methoxy-4-nitroaniline with methyl hydrazinecarboxylate under acidic conditions, yielding the hydrazine derivative with a carboxylate group. The process can be optimized for yield and purity through various methodologies, including solvent selection and temperature control.
Biological Activity Overview
This compound exhibits several noteworthy biological activities:
- Antimicrobial Activity :
- Mutagenicity :
- Anti-inflammatory Properties :
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various hydrazine derivatives found that this compound exhibited superior activity against MRSA compared to other tested compounds. The research indicated that modifications to the nitro group enhanced its antibacterial effects.
Case Study 2: Mutagenicity Assessment
In a detailed mutagenicity assessment involving several compounds, this compound was identified as a potent mutagen in vitro. This finding necessitates further investigation into its safety profile for potential therapeutic uses .
Data Table: Biological Activity Summary
Properties
CAS No. |
648917-65-1 |
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Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl N-(3-methoxy-4-nitroanilino)carbamate |
InChI |
InChI=1S/C9H11N3O5/c1-16-8-5-6(10-11-9(13)17-2)3-4-7(8)12(14)15/h3-5,10H,1-2H3,(H,11,13) |
InChI Key |
QZZDMMOYBVVSRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NNC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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